2,5-Dihydroxy-3-methylnaphthalene-1,4-dione
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Overview
Description
2,5-Dihydroxy-3-methylnaphthalene-1,4-dione is a hydroxy analog of vitamin K3, also known as phthiocol. This compound is characterized by its naphthoquinone structure, which includes two hydroxyl groups and a methyl group. It is known for its anticancer and antihemorrhagic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3-methylnaphthalene-1,4-dione typically involves the hydroxylation of 3-methylnaphthalene-1,4-dione. This can be achieved through various methods, including the use of sodium metal as a reductant at low temperatures (0°C) to achieve cis coordination, or at room temperature (26°C) for trans coordination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of metal catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
2,5-Dihydroxy-3-methylnaphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 2,5-Dihydroxy-3-methylnaphthalene-1,4-dione exerts its effects involves several pathways:
Comparison with Similar Compounds
Vitamin K3 (Menadione): Similar structure but lacks the hydroxyl groups.
Juglone: Another naphthoquinone with hydroxyl groups at different positions.
Lawsone: A hydroxy derivative of naphthoquinone used in dyes.
Uniqueness: 2,5-Dihydroxy-3-methylnaphthalene-1,4-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinones .
Properties
Molecular Formula |
C11H8O4 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4,5-dihydroxy-3-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O4/c1-5-9(13)8-6(11(15)10(5)14)3-2-4-7(8)12/h2-4,12-13H,1H3 |
InChI Key |
AWYAUWZRTCQYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2O)C(=O)C1=O)O |
Origin of Product |
United States |
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